Structural Uniqueness: C-6 Piperidin-1-ylcarbonyl Substitution vs. Unsubstituted and Amino-Substituted Benzoxazinone Analogs
The target compound (CID 44122388) carries a piperidin-1-ylcarbonyl group at the C-6 position of the benzoxazinone core, differing from the unsubstituted 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid (CAS 26494-55-3; C₁₀H₉NO₄, MW 207.18) by 111.14 Da and from 2-(6-amino-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid (CAS 1059536-25-2; C₁₀H₁₀N₂O₄, MW 222.20) by 96.12 Da [1][2]. This substitution introduces a tertiary amide capable of acting as a hydrogen-bond acceptor (5 total HBA vs. 4 for the unsubstituted analog) and adds approximately 1.9–2.2 units of calculated logP based on fragment contributions [1]. Published SAR on related benzoxazinone series indicates that C-6 piperidinylcarbonyl substitution can modulate antibacterial potency (type IIa topoisomerase inhibition) and central nervous system receptor modulation compared to smaller C-6 substituents [3][4].
| Evidence Dimension | Structural and physicochemical differentiation at the C-6 position |
|---|---|
| Target Compound Data | C₁₆H₁₈N₂O₅; MW 318.32; 5 H-bond acceptors; XLogP3-AA = 1; TPSA 87.2 Ų |
| Comparator Or Baseline | CAS 26494-55-3: C₁₀H₉NO₄; MW 207.18; 4 H-bond acceptors; XLogP3-AA ≈ -0.2; CAS 1059536-25-2: C₁₀H₁₀N₂O₄; MW 222.20 |
| Quantified Difference | ΔMW = +111.14 vs. CAS 26494-55-3; ΔMW = +96.12 vs. CAS 1059536-25-2; ΔHBA = +1 vs. unsubstituted core; ΔXLogP3 ≈ +1.2 vs. unsubstituted core |
| Conditions | Computed physicochemical properties (PubChem, XLogP3, Cactvs). Biological activity data for the target compound are not publicly available; class-level inference drawn from benzoxazinone SAR literature. |
Why This Matters
The C-6 piperidin-1-ylcarbonyl substituent confers distinct molecular recognition features (size, lipophilicity, hydrogen-bonding capacity) that are expected to differentiate this compound from simpler benzoxazinone acetic acids in biological assays; procurement decisions must account for the absence of publicly available activity data.
- [1] PubChem. Compound Summary and Computed Properties for CID 44122388. Retrieved May 2026. View Source
- [2] PubChem. Compound Summary for 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid (CAS 26494-55-3). Retrieved May 2026. View Source
- [3] M. R. Barbachyn et al. Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. Bioorg. Med. Chem. Lett. (2011). View Source
- [4] U.S. Patent 6,124,278. Acylbenzoxazines for enhancing synaptic response. Filed 1998. View Source
